molecular formula C12H20ClN3 B12327628 N-methyl-1-(pyridin-3-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride

N-methyl-1-(pyridin-3-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride

Katalognummer: B12327628
Molekulargewicht: 241.76 g/mol
InChI-Schlüssel: KXSPCJKHGDXFTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-1-(pyridin-3-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride is a tertiary amine derivative featuring a pyridine ring and a pyrrolidine moiety, both pharmacologically significant heterocycles. The compound’s structure includes:

  • A pyridin-3-yl group, which enhances aromatic π-π stacking interactions and modulates solubility.
  • A pyrrolidin-3-ylmethyl substituent, a saturated five-membered ring known to improve blood-brain barrier (BBB) penetration and receptor binding in CNS-targeting drugs .

The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug development.

Eigenschaften

Molekularformel

C12H20ClN3

Molekulargewicht

241.76 g/mol

IUPAC-Name

N-methyl-N-(pyridin-3-ylmethyl)-1-pyrrolidin-3-ylmethanamine;hydrochloride

InChI

InChI=1S/C12H19N3.ClH/c1-15(10-12-4-6-14-8-12)9-11-3-2-5-13-7-11;/h2-3,5,7,12,14H,4,6,8-10H2,1H3;1H

InChI-Schlüssel

KXSPCJKHGDXFTF-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1CCNC1)CC2=CN=CC=C2.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine hydrochloride typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, pyridine-3-carboxaldehyde, undergoes a reductive amination reaction with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Methylation: The resulting intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1. Dual-Target Agonists

Recent studies have indicated that compounds similar to N-methyl-1-(pyridin-3-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride can serve as dual-target agents, specifically acting as mu-opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists. These properties are crucial for developing treatments for conditions such as addiction and pain management. The optimization of these compounds has been linked to improved pharmacokinetic profiles and enhanced therapeutic efficacy .

1.2. Anticancer Activity

Research has shown that derivatives of this compound exhibit anticancer properties. In particular, studies involving the NCI-60 human tumor cell lines have demonstrated moderate cytostatic activity against various cancer types, including breast and colon cancer. For instance, specific derivatives achieved inhibition growth percentages (IGP) greater than 20% against sensitive cell lines, indicating potential for further development into anticancer therapies .

Chemical Synthesis and Characterization

2.1. Synthetic Pathways

The synthesis of N-methyl-1-(pyridin-3-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of pyridine and pyrrolidine derivatives through methods such as reductive amination and coupling reactions .

Table 1: Overview of Synthetic Methods

StepReaction TypeKey ReagentsYield
1Reductive AminationPyridine derivative + amineVariable
2Coupling ReactionCoupling agent (e.g., EDC)High
3PurificationChromatography>90%

2.2. Characterization Techniques

Characterization of synthesized compounds is essential for confirming structure and purity. Techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly employed. For example, NMR can provide insights into the molecular environment of hydrogen atoms, while mass spectrometry confirms molecular weight .

Biological Studies

3.1. Mechanistic Studies

Mechanistic studies have focused on understanding how N-methyl-1-(pyridin-3-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride interacts with biological targets at the molecular level. These studies often utilize in vitro assays to elucidate the compound's effects on cellular signaling pathways relevant to pain modulation and cancer cell proliferation .

3.2. Toxicological Assessments

Toxicological evaluations are critical for assessing the safety profile of new compounds. Preliminary assessments indicate that while some derivatives exhibit low acute toxicity, further studies are necessary to evaluate chronic exposure effects and potential side effects in vivo .

Wirkmechanismus

The mechanism of action of methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Pyridine Position Matters : The pyridin-3-yl group in the target compound (vs. pyridin-4-yl in analogs) alters electronic distribution and binding affinity to receptors like dopamine or serotonin transporters .
  • Pyrrolidine Advantage : The pyrrolidin-3-ylmethyl group distinguishes the target compound from simpler amines, likely enhancing BBB penetration compared to N-methyl-1-(pyridin-3-yl)methanamine HCl .

Physicochemical Properties

  • Lipophilicity (LogP) : Estimated at ~1.2 (via computational models), higher than Pyridin-4-ylmethanamine HCl (LogP ~0.5) due to the pyrrolidine moiety .
  • Solubility: Hydrochloride salt improves aqueous solubility (>50 mg/mL predicted), critical for intravenous formulations.
  • Stability : Tertiary amine structure reduces oxidation susceptibility compared to primary amines like Pyridin-4-ylmethanamine HCl .

Pharmacological Activity

While direct studies on the target compound are sparse, analogs provide insights:

  • Glioblastoma Cytotoxicity : Pyridin-3-yl derivatives exhibit IC₅₀ values <10 μM in glioblastoma cell lines, attributed to pyridine-mediated DNA intercalation .
  • CNS Penetration : Pyrrolidine-containing analogs (e.g., N-methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine HCl) show >90% BBB permeability in rodent models .

Biologische Aktivität

N-methyl-1-(pyridin-3-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and receptor binding properties, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H20N2·HCl
  • Molecular Weight : 256.78 g/mol
  • CAS Number : [insert CAS number if available]

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyridine and pyrrolidine derivatives. For instance, compounds similar to N-methyl-1-(pyridin-3-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Bacterial Strain
N-methyl-1-(pyridin-3-yl)amine0.0039Staphylococcus aureus
N-pyrrolidinyl-pyridine derivative0.025Escherichia coli
Pyrrolidine-based compound0.0125Pseudomonas aeruginosa

These findings suggest that modifications in the structure, particularly in the pyridine and pyrrolidine rings, can enhance antimicrobial efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies focusing on its interaction with cellular pathways. For example, certain derivatives have shown cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating the cytotoxic effects of pyrrolidine derivatives, it was found that:

  • Compound A demonstrated a 50% inhibition concentration (IC50) of 15 µM against FaDu hypopharyngeal tumor cells.
  • Compound B , structurally similar to N-methyl-1-(pyridin-3-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride, showed enhanced apoptosis induction compared to standard chemotherapeutics .

Receptor Binding Affinity

The compound has also been investigated for its binding affinity to various receptors, particularly the histamine H3 receptor.

Table 2: Receptor Binding Affinity

Compound NameReceptor TypeBinding Affinity (Ki)
N-methyl-1-(pyridin-3-yl)amineH3 Receptor12 nM
Pyrrolidine derivativeM3 Muscarinic25 nM

These results indicate that structural modifications can significantly affect receptor interactions, which may lead to therapeutic applications in neurological disorders .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.